schizolaenone A
Description
Schizolaenone A is a prenylated flavanone first isolated from the Madagascar rainforest plant Schizolaena hystrix . It was later identified in Morus alba (mulberry) bark, marking its first discovery in this species . Structurally, it belongs to the flavanone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone with specific substitutions, including a geranyl or prenyl side chain that enhances bioactivity . Initial studies focused on its cytotoxicity against the A2780 human ovarian cancer cell line, where it exhibited moderate activity compared to other flavanones like nymphaeol A (IC50 = 5.5 µg/mL) . Subsequent research revealed additional biological roles, such as anti-methicillin-resistant Staphylococcus aureus (MRSA) activity when isolated from Morus alba .
Properties
Molecular Formula |
C30H36O5 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O5/c1-18(2)7-6-8-20(5)10-11-21-15-22(12-14-24(21)31)27-17-26(33)29-28(35-27)16-25(32)23(30(29)34)13-9-19(3)4/h7,9-10,12,14-16,27,31-32,34H,6,8,11,13,17H2,1-5H3/b20-10+/t27-/m0/s1 |
InChI Key |
NALIGSFHPZUJQO-KIAIXJHNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C)C |
Synonyms |
schizolaenone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Schizolaenone A shares structural homology with other geranylated or prenylated flavanones, but its bioactivity is influenced by substituent positions and side-chain modifications. Key analogs include:
Key Structural Insights :
Activity Highlights :
- Antiviral Potential: Schizolaenone B showed strong binding to SARS-CoV-2 M<sup>pro</sup>, though slightly weaker than Robustone (-7.8 kcal/mol) .
- Cytotoxicity: Alkylated derivatives (e.g., schizolaenone C) outperform non-alkylated flavanones but are less potent than clinical agents like camptothecin (50× more active) .
- Antioxidant Capacity: C-geranylated flavanones like diplacone exhibit robust radical-scavenging activity .
Structure-Activity Relationships (SAR)
Alkylation Enhances Bioactivity: Geranyl/prenyl chains at C-6 (e.g., schizolaenone C) or C-8 increase lipophilicity, improving membrane permeability and target binding . Non-alkylated flavanones (e.g., taxifolin) show negligible cytotoxicity .
Substitution Patterns on Ring B: Hydroxyl groups at 4′ and 5′ (e.g., diplacone) enhance antioxidant activity . Methoxy groups at 3′ (e.g., schizolaenone C) may reduce steric hindrance, facilitating enzyme interactions .
Multi-Target Potential: this compound’s anti-MRSA and cytotoxic activities suggest broad therapeutic applicability .
Q & A
Q. How should researchers address variability in this compound’s extraction yields across different plant sources?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
